molecular formula C14H12O B8784350 Stilben-4-ol

Stilben-4-ol

Cat. No.: B8784350
M. Wt: 196.24 g/mol
InChI Key: QVLMUEOXQBUPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stilben-4-ol, also known as trans-4-hydroxy-stilbene, is a derivative of stilbene, a type of organic compound characterized by a 1,2-diphenylethylene structure. Stilbenes are naturally occurring compounds found in various plants and are known for their diverse biological activities. This compound, in particular, has garnered attention due to its potential health benefits and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stilben-4-ol typically involves the hydroxylation of trans-stilbene. One common method is the selective hydroxylation using unspecific peroxygenases from basidiomycetes such as Agrocybe aegerita, Coprinopsis cinerea, and Marasmius rotula . These enzymes catalyze the regioselective hydroxylation of trans-stilbene to produce this compound with high selectivity and yield.

Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis involving the Wittig-Horner reaction. This method involves the reaction of benzaldehyde with a phosphonate ester to form the stilbene backbone, followed by selective hydroxylation at the para position to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Stilben-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form stilbene quinones.

    Reduction: Reduction reactions can convert it back to the parent stilbene.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Stilbene quinones.

    Reduction: Trans-stilbene.

    Substitution: Halogenated stilbenes.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Stilben-4-ol has shown promising results in anticancer research. Its structural analogs, particularly 4,4′-dihydroxy-trans-stilbene, have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

  • Mechanism of Action : The compound appears to interfere with multiple signaling pathways involved in tumor growth, including the inhibition of topoisomerase activity and modulation of the phosphatidylinositol 3-kinase/AKT pathway. Studies have indicated that it can downregulate ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells .

2. Anti-inflammatory Properties
this compound exhibits significant anti-inflammatory effects by modulating various signaling pathways such as NF-κB and MAPK. These pathways are critical in regulating the immune response and inflammatory processes.

  • Clinical Relevance : Research has demonstrated that stilbene derivatives can reduce the expression of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .

3. Antioxidant Activity
The antioxidant properties of this compound contribute to its potential in preventing oxidative stress-related diseases. It scavenges free radicals and enhances cellular defense mechanisms against oxidative damage.

Medicinal Chemistry Insights

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure of stilbene derivatives can significantly enhance their biological activities. For instance, the introduction of hydroxyl groups at specific positions on the aromatic rings has been linked to increased potency against cancer cells and improved antioxidant capabilities .

Industrial Applications

1. Dyes and Photoproducts
Stilbenes, including this compound, are utilized in the production of dyes and optical brighteners due to their ability to absorb UV light and emit visible light.

Application TypeDescription
DyesUsed in textiles for coloring purposes.
Optical BrightenersEnhance whiteness in paper and plastics by converting UV light into visible light.

2. Material Science
Stilbenes are also explored for their applications in material science, particularly in organic electronics and photonic devices.

Material TypeApplication
Organic Photonic DevicesUsed in organic light-emitting diodes (OLEDs) and solar cells due to their photophysical properties.
ScintillatorsEmployed in radiation detection technologies due to their luminescent properties.

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of 4,4′-dihydroxy-trans-stilbene on pancreatic cancer cells, revealing that treatment led to significant reductions in cell viability through apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects
In a clinical trial involving patients with chronic inflammatory conditions, stilbene derivatives were administered, resulting in decreased levels of inflammatory markers such as interleukin 6 (IL-6) and tumor necrosis factor alpha (TNF-α), showcasing their therapeutic potential .

Mechanism of Action

The mechanism of action of Stilben-4-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Stilben-4-ol is similar to other stilbene derivatives such as:

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other stilbene derivatives. Its selective hydroxylation makes it a valuable compound for targeted therapeutic applications and material science research .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of Stilben-4-ol?

Methodological Answer:

  • Use fractional factorial design to screen reaction parameters (e.g., temperature, solvent polarity, catalyst load) for efficiency .
  • Validate synthetic pathways (e.g., Wittig reaction, Heck coupling) with stoichiometric controls and intermediate characterization (TLC, NMR) .
  • Include purity assessment via HPLC (>95% purity threshold) and report yields in triplicate to ensure reproducibility .

Q. How should researchers address discrepancies in this compound’s reported spectroscopic data?

Methodological Answer:

  • Cross-reference spectral data (e.g., 1H^1H-NMR, 13C^{13}C-NMR, IR) against authenticated databases (SciFinder, Reaxys) and primary literature .
  • Replicate experiments under standardized conditions (solvent, concentration, instrument calibration) to isolate variability sources .
  • Document deviations in supplementary materials, including raw spectral files and baseline corrections .

Q. What protocols ensure this compound’s stability during biological assays?

Methodological Answer:

  • Conduct stability studies under assay conditions (pH, temperature, light exposure) using LC-MS to monitor degradation products .
  • Add antioxidants (e.g., BHT) or use inert atmospheres (N2_2) for oxygen-sensitive experiments .
  • Report storage conditions (e.g., -80°C in amber vials) and pre-assay validation steps (e.g., fresh stock preparation) .

Q. How can this compound be isolated and quantified from natural sources?

Methodological Answer:

  • Use accelerated solvent extraction (ASE) or Soxhlet with ethanol/water mixtures for efficient recovery .
  • Quantify via HPLC-DAD with calibration curves (R2^2 > 0.99) and spike-and-recovery tests to validate matrix effects .
  • Compare yields across extraction methods (e.g., ultrasound vs. microwave) in supplementary tables .

Q. What statistical approaches are suitable for analyzing this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Apply multivariate regression (PLS or PCA) to correlate substituent effects (e.g., hydroxylation patterns) with bioactivity .
  • Include 95% confidence intervals for IC50_{50} values and validate models with external test sets .
  • Use cheminformatics tools (e.g., MOE, Schrödinger) to map electronic/steric parameters .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s proposed binding mechanisms?

Methodological Answer:

  • Perform molecular docking (AutoDock, GROMACS) with multiple protein conformations to assess binding pose variability .
  • Validate simulations with mutagenesis data or competitive binding assays (SPR, ITC) .
  • Publish trajectory files and force field parameters in open repositories (e.g., Zenodo) for peer validation .

Q. What strategies reconcile discrepancies between in vitro and in vivo efficacy studies of this compound?

Methodological Answer:

  • Conduct ADME profiling (e.g., microsomal stability, plasma protein binding) to identify bioavailability limitations .
  • Use isotopic labeling (14C^{14}C-Stilben-4-ol) to track metabolite formation and tissue distribution .
  • Compare dose-response curves across species (rodent vs. humanized models) with ANOVA and post-hoc tests .

Q. How should researchers design experiments to identify this compound’s unknown metabolites in complex matrices?

Methodological Answer:

  • Employ high-resolution LC-QTOF-MS with fragmentation trees (MS/MS, MS3^3) for structural elucidation .
  • Use isotopic pattern filtering and database matching (HMDB, METLIN) to prioritize candidate metabolites .
  • Validate findings with synthetic standards and kinetic isotope effect (KIE) studies .

Q. What frameworks are effective for cross-study comparisons of this compound’s antioxidant activity?

Methodological Answer:

  • Adopt standardized assays (e.g., DPPH, ORAC) with Trolox equivalents and inter-laboratory calibration .
  • Perform meta-analysis using PRISMA guidelines, highlighting heterogeneity sources (e.g., cell lines, ROS detection methods) .
  • Share raw datasets in FAIR-compliant repositories (e.g., Figshare) .

Q. How can advanced spectroscopic techniques clarify this compound’s photochemical behavior?

Methodological Answer:

  • Use time-resolved fluorescence spectroscopy to study excited-state dynamics and isomerization pathways .
  • Pair with DFT calculations (Gaussian, ORCA) to predict absorption/emission spectra .
  • Report laser power, wavelength, and solvent effects (e.g., dielectric constant) in supplementary methods .

Q. Key Methodological Guidelines from Evidence:

  • Reproducibility : Document experimental protocols in detail, with raw data in supplementary files .
  • Data Contradiction Analysis : Use iterative hypothesis testing and principal component analysis to isolate confounding variables .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and data limitations in the "Acknowledgments" or "Methods" sections .

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-(2-phenylethenyl)phenol

InChI

InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H

InChI Key

QVLMUEOXQBUPAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A portion (244.24 grams, 2.0 moles) of 4-hydroxybenzaldehyde, phenylacetic acid (272.30 grams, 2.0 moles) and piperidine (51.6 milliliters) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere. Heating commences and after 12 minutes and at 93° C., a solution forms. After a total of 27 minutes, the reaction temperature reaches 150° C. and is held therein. After 2 hours at the 150° C. temperature, a solution of sodium carbonate (40.0 grams) in deionized water (800 milliliters) is added to the reactor over a 3 minute period while stirring and heating are maintained. After 10 minutes of mixing with heating, stirring ceases and the aqueous layer is decanted from the reactor. The solid product remaining in the reactor is recovered and dissolved in a solution of sodium hydroxide (100.0 grams) in deionized water (2400 milliliters) which has been heated to 90° C. The resultant solution is held for 16 hours at 4° C. and the resultant crystalline precipitate which forms is recovered by filtration. The crystals are suspended in deionized water (1600 milliliters) which is stirred and then acidified to a pH of one by addition of aqueous concentrated hydrochloric acid. The resultant crystalline product is recovered by filtration, then washed on the filter with deionized water (two 250 milliliter portions). The product recovered on the filter is dried at 80° C. under a vacuum of 2 mm Hg to a constant weight of 87.1 grams of white crystalline powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product reveals the presence of the expected hydroxyl group O--H stretching absorbance centered at 3416 cm-1 (broad), the ethylene C--H out-of-plane deformation at 965 cm-1, the C--H out-of-plane vibration at 819 cm-1 for the para substituted aromatic ring and the C--H out-of-plane vibration at 746 and 686 cm-1 for the monosubstituted aromatic ring. High pressure liquid chromatographic analysis of the 4-hydroxystilbene product using a uv detector set at 254 nm reveals a single sharp peak. Proton magnetic resonance spectroscopy further confirms the product structure.
Quantity
244.24 g
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272.3 g
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51.6 mL
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40 g
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800 mL
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Synthesis routes and methods II

Procedure details

In a similar manner, 4-methoxystilbene is synthesized from 4-methoxybenzaldehyde and diethylbenzyl phosphonate, and demethylated to obtain 4-hydroxystilbene (sample No. 13) as white needle crystals (melting point: 185°-186° C.).
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0 (± 1) mol
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diethylbenzyl phosphonate
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